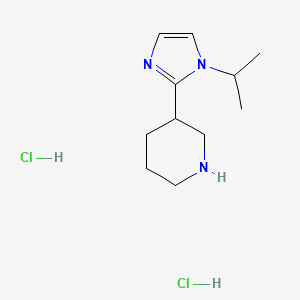

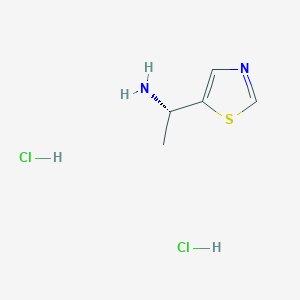

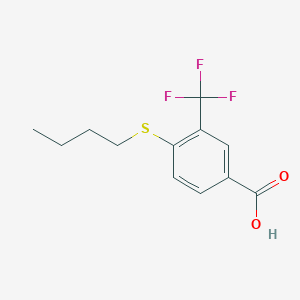

Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate

Übersicht

Beschreibung

“Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H12N2O2S. It has an average mass of 236.290 Da and a monoisotopic mass of 236.061951 Da .

Synthesis Analysis

Thiophene derivatives, such as the one , are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, [3+2] cycloaddition reaction of certain compounds with alkyne moiety and regioselective cycloisomerization can lead to thiophenes .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 373.9±34.0 °C at 760 mmHg, and a flash point of 179.9±25.7 °C. It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds. Its ACD/LogP is 3.45 .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthetic Chemistry Applications : Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate is involved in the synthesis of various heterocyclic compounds. For example, it is used in the efficient synthesis of 6-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, a process that involves the transformation of ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate into iminophosphorane and subsequent reactions to produce the final compounds (Sun, Huang, & Ding, 2010).

Reactivity with Hydrazines : This compound reacts with substituted hydrazines in various solvents to produce mixtures of regioisomeric 3- and 5-substituted pyrazoles, demonstrating its versatility in creating diverse molecular structures (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

Electrochemical and Spectroscopic Properties

Electrochromic Properties : Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate derivatives have been explored for their electrochromic properties, which are significant for applications in smart windows and display technologies. These properties are characterized by the material's ability to change color under an electric stimulus (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).

Fluorescence Studies : Research has been conducted on the fluorescence properties of compounds derived from Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate, indicating potential applications in fluorescent markers and sensors (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).

Pharmaceutical Research

- Antitumor Activity : Novel compounds synthesized from derivatives of Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate have been studied for their antitumor activities against various cancer cell lines, indicating potential in pharmaceutical research for cancer treatment (Gomha, Muhammad, & Edrees, 2017).

Zukünftige Richtungen

Thiophene-based analogs have been of interest to a growing number of scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research directions could involve exploring more about the biological activities and potential applications of “Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate”.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiophene and pyrrole derivatives, have been known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

It’s likely that the compound interacts with its targets in a manner similar to other thiophene and pyrrole derivatives, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Result of Action

Based on the known effects of similar compounds, it’s likely that the compound could have a range of effects, depending on the specific targets and pathways it interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.

Eigenschaften

IUPAC Name |

ethyl 4-methyl-2-pyrrol-1-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-15-12(14)10-9(2)8-16-11(10)13-6-4-5-7-13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZSGMMOIVXOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1406767.png)

![4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B1406769.png)